Caroverine hydrochloride

Catalog No.
S618125
CAS No.
55750-05-5
M.F
C22H28ClN3O2
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caroverine hydrochloride

CAS Number

55750-05-5

Product Name

Caroverine hydrochloride

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl

Synonyms

caroverine, caroverine fumarate, caroverine fumarate (1:1), caroverine monohydrochloride, P-201, P-201-1, spadon, Spasmium

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl

Analytical Chemistry

Otolaryngology

Smooth Muscle Relaxation

Treatment of Cerebrovascular Diseases

Alcohol and Drug Withdrawal

Treatment of Tinnitus

Caroverine hydrochloride, chemically known as 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one hydrochloride, is a synthetic compound belonging to the quinoxaline class. It is recognized for its role as a calcium channel blocker and an antagonist of glutamate receptors, particularly the non-N-methyl-D-aspartate and N-methyl-D-aspartate types. Caroverine is primarily used in the treatment of smooth muscle spasms and tinnitus, with applications extending to conditions related to cerebrovascular diseases .

  • Calcium Channel Blocker: Some studies propose that caroverine hydrochloride functions as a non-specific calcium channel blocker, relaxing smooth muscle cells by preventing calcium influx [].
  • Glutamate Receptor Antagonist: Research indicates caroverine hydrochloride might act as a competitive and reversible antagonist of both NMDA and AMPA glutamate receptors []. This could be relevant to its role in tinnitus treatment, as glutamate is a neurotransmitter involved in the auditory pathway.
That contribute to its pharmacological effects. Notably, it acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and non-competitive antagonist at the N-methyl-D-aspartate receptor. Its antioxidant properties are particularly significant; research indicates that caroverine effectively scavenges hydroxyl radicals with a high reaction rate constant of 1.9×1010 M1s11.9\times 10^{10}\text{ M}^{-1}\text{s}^{-1} while demonstrating marginal significance in reacting with superoxide radicals .

Caroverine has been shown to possess several biological activities, including:

  • Antioxidant Activity: It effectively reduces oxidative stress by scavenging reactive oxygen species, particularly hydroxyl radicals.
  • Neuromuscular Blocking: It may enhance the effects of other neuromuscular blocking agents such as gallamine triethiodide .
  • Spasmolytic Effects: Caroverine alleviates smooth muscle spasms in various organs, including intestines and arteries .

The synthesis of caroverine hydrochloride involves several steps:

  • Formation of Quinoxaline Derivative: The starting material is typically a substituted quinoxaline.
  • Alkylation: The quinoxaline derivative undergoes alkylation with diethylaminoethyl halides.
  • Methylation: A methoxy group is introduced to form the final product.
  • Hydrochloride Salt Formation: The base form is converted into its hydrochloride salt for improved solubility and stability.

These methods can vary based on specific laboratory protocols but generally follow the outlined steps to ensure purity and yield .

Caroverine hydrochloride has several clinical applications:

  • Treatment of Tinnitus: It is used to alleviate symptoms associated with tinnitus, particularly in Austria and India.
  • Smooth Muscle Relaxation: It is effective in treating conditions involving smooth muscle spasms.
  • Neuroprotection: Due to its antioxidant properties, it may offer protective effects against neurodegenerative conditions related to oxidative stress .

Research indicates that caroverine interacts with various pharmacological agents:

  • Neuromuscular Blockers: It may potentiate the effects of neuromuscular blockers like gallamine triethiodide.
  • Glutamate Receptor Modulators: As an antagonist of glutamate receptors, it can influence neurotransmission in the central nervous system .
  • Other Medications: Its interaction profile suggests caution when administered alongside other drugs affecting neuromuscular transmission or glutamatergic signaling.

Caroverine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameClassPrimary UseUnique Features
BaclofenGABA-B agonistMuscle relaxantPrimarily acts on GABA receptors
DantroleneRyanodine receptor antagonistMuscle spasticity treatmentDirectly affects calcium release in muscles
TizanidineAlpha-2 adrenergic agonistMuscle spasticity treatmentActs centrally on alpha receptors
GabapentinCalcium channel blockerNeuropathic painPrimarily targets voltage-gated calcium channels

Caroverine's unique combination of calcium channel blocking and glutamate antagonism sets it apart from these compounds, making it particularly effective for specific conditions like tinnitus and smooth muscle spasms .

Caroverine hydrochloride exhibits the molecular formula C22H28ClN3O2 with a precisely determined molecular weight of 401.93 grams per mole [1] [2]. The compound represents the hydrochloride salt form of caroverine, incorporating an additional hydrogen chloride molecule to the parent quinoxaline structure [3]. This molecular composition comprises twenty-two carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, arranged in a complex heterocyclic framework [4].

The molecular structure can be systematically described through various chemical identifiers, including the InChI key JRNWTJUIMRLKBV-UHFFFAOYSA-N and the SMILES notation CCN(CC)CCN1C(=O)C(CC2=CC=C(OC)C=C2)=NC3=CC=CC=C31.Cl [2] [5]. The Chemical Abstracts Service registry number 55750-05-5 provides unambiguous identification of this specific compound within chemical databases [6]. The percent composition by mass reveals carbon at 72.30%, hydrogen at 7.45%, nitrogen at 11.50%, and oxygen at 8.76% for the free base form [38] [40].

PropertyValueSource
Molecular FormulaC22H28ClN3O2 [1] [2]
Molecular Weight (g/mol)401.93 [1] [2]
CAS Registry Number55750-05-5 [2] [6]
UNIIOSH993362T [4]
InChI KeyJRNWTJUIMRLKBV-UHFFFAOYSA-N [2]

Structural Characteristics of the Quinoxaline Framework

The quinoxaline framework serves as the central structural motif of caroverine hydrochloride, consisting of a benzene ring fused to a pyrazine ring to form a bicyclic heterocyclic system [9] [18]. This quinoxaline core, also known as benzopyrazine, contains two nitrogen atoms positioned at the 1,4-positions within the six-membered ring, creating an electron-deficient aromatic system [9] [12]. The quinoxaline framework exhibits planar geometry with delocalized pi-electron systems that contribute significantly to the compound's electronic properties [13] [14].

The structural characteristics of quinoxaline derivatives include their propensity for intermolecular interactions through pi-pi stacking arrangements and hydrogen bonding networks [14]. The quinoxaline ring system demonstrates considerable stability due to aromaticity, with the nitrogen atoms serving as potential coordination sites for metal complexes and hydrogen bonding interactions [10] [13]. The electron-deficient nature of the quinoxaline framework makes it susceptible to nucleophilic attack and enables charge transfer interactions with electron-rich species [13] [14].

Crystallographic studies of quinoxaline derivatives reveal that the molecular conformations can vary depending on substituent patterns and intermolecular interactions [14]. The quinoxaline framework typically maintains planarity, although substituents at various positions can introduce conformational flexibility [11]. The aromatic character of the quinoxaline system contributes to the overall stability of caroverine hydrochloride and influences its spectroscopic properties [15].

Chemical Bonding and Functional Groups

Caroverine hydrochloride contains several distinct functional groups that define its chemical reactivity and biological properties [16] [17] [18]. The primary functional groups include a quinoxalinone moiety, a diethylamino group, a methoxyphenyl substituent, and the hydrochloride salt formation [20] [25]. Each functional group contributes specific chemical characteristics to the overall molecular behavior.

The quinoxalinone functionality represents a lactam structure where the carbonyl group is integrated into the heterocyclic framework [18] [42]. This carbonyl group exhibits typical ketone reactivity while being constrained within the ring system, affecting its electronic properties and hydrogen bonding capacity [42]. The carbonyl oxygen serves as a hydrogen bond acceptor and participates in dipole-dipole interactions [42].

The diethylamino functional group consists of a tertiary amine with two ethyl substituents attached to the nitrogen atom [41]. This group contributes basic properties to the molecule and serves as a hydrogen bond acceptor [41] [42]. The tertiary amine functionality can undergo protonation under acidic conditions, which is essential for salt formation with hydrochloric acid [41].

The methoxyphenyl substituent introduces an aromatic ether functionality that provides electron-donating character through resonance effects [43] [46]. The methoxy group enhances lipophilicity and can participate in weak intermolecular interactions [45]. This aromatic ring system contributes to the overall pi-electron density of the molecule and influences its spectroscopic properties [47].

Functional GroupChemical FormulaBonding TypeProperties
QuinoxalinoneC8H4N2OHeterocyclic aromaticPlanar, electron-deficient
DiethylaminoN(C2H5)2Tertiary amineBasic, hydrogen bond acceptor
MethoxyphenylC6H4OCH3Aromatic etherElectron-donating, lipophilic
Hydrochloride saltHClIonic bondSalt formation, solubility enhancement

Stereochemistry and Isomeric Forms

Caroverine hydrochloride exhibits achiral characteristics with no defined stereocenters present in its molecular structure [4] [21]. Comprehensive stereochemical analysis reveals zero defined stereocenters and zero E/Z centers, classifying the compound as stereochemically invariant [4]. The absence of chiral centers eliminates the possibility of enantiomeric forms, and the compound demonstrates no optical activity [4] [22].

The molecular structure lacks asymmetric carbon atoms or other stereogenic elements that would give rise to stereoisomerism [4]. The quinoxaline framework maintains planar geometry, and the substituent groups are arranged in a manner that preserves molecular symmetry [21]. The diethylamino ethyl chain and the methoxybenzyl substituent do not introduce chiral centers, maintaining the achiral nature of the overall structure [24].

The absence of geometric isomerism (E/Z isomerism) is attributed to the lack of restricted rotation around double bonds that could lead to different spatial arrangements [4]. The aromatic rings and the quinoxalinone system are inherently planar, preventing conformational isomerism that might arise from restricted rotation [22]. This stereochemical simplicity contributes to the compound's consistent physical and chemical properties across different preparations [23].

Stereochemical PropertyValueSource
Defined Stereocenters0 [4]
E/Z Centers0 [4]
Optical ActivityNone [4]
ChiralityAchiral [4]
Stereochemistry ClassificationAchiral compound [4]

Physicochemical Properties

Solubility Parameters

The solubility characteristics of caroverine hydrochloride demonstrate significant dependence on the solvent polarity and hydrogen bonding capacity [25] [26]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values exceeding 10 milligrams per milliliter, indicating strong solvation through hydrogen bonding and dipole interactions [26] [31]. The high solubility in dimethyl sulfoxide is attributed to the polar nature of both the solvent and the compound's functional groups [31].

Caroverine hydrochloride demonstrates complete insolubility in water, despite the presence of the hydrochloride salt [25] [26]. This hydrophobic behavior results from the extensive aromatic character and the lipophilic methoxyphenyl substituent that dominate the solvation characteristics [29]. The diethylamino group, while potentially contributing to water solubility through hydrogen bonding, is insufficient to overcome the overall hydrophobic nature of the molecule [27].

Organic solvents such as methanol and ethanol provide moderate solubility for caroverine hydrochloride, with the compound being more soluble in methanol compared to ethanol [39]. The solubility in alcoholic solvents facilitates recrystallization procedures and analytical techniques [39]. The differential solubility in various solvents enables selective extraction and purification methods for pharmaceutical applications [31].

Stability Characteristics

Caroverine hydrochloride demonstrates remarkable stability under appropriate storage conditions, maintaining chemical integrity for at least two years when stored at temperatures between 2 to 8 degrees Celsius [25] [29]. The compound requires protection from light and moisture to prevent degradation, indicating photosensitivity and hygroscopic tendencies [25]. Long-term stability studies confirm that the hydrochloride salt form exhibits superior stability compared to the free base form [39].

Thermal stability analysis reveals that caroverine hydrochloride maintains structural integrity at ambient temperatures but requires controlled storage conditions to prevent decomposition [26] [27]. The compound demonstrates stability in the solid state when protected from environmental factors such as humidity and light exposure [25]. Comparative stability studies indicate that the hydrochloride salt form provides enhanced stability over other salt forms, making it the preferred pharmaceutical formulation [39].

The stability profile shows resistance to oxidative degradation under normal atmospheric conditions when properly stored [28]. Accelerated stability testing at elevated temperatures and humidity conditions demonstrates predictable degradation patterns that support shelf-life determination [28]. The formulation maintains its chemical and physical properties throughout extended storage periods under recommended conditions [28].

Spectroscopic Properties

Spectroscopic characterization of caroverine hydrochloride provides comprehensive structural confirmation through multiple analytical techniques [32] [33]. Nuclear magnetic resonance spectroscopy serves as the primary identification method, with characteristic chemical shifts corresponding to the quinoxaline protons, aromatic methoxy substituents, and aliphatic amine groups [1] [6]. The proton nuclear magnetic resonance spectrum displays distinct signal patterns that enable unambiguous structural assignment [25].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [13] [33]. The carbonyl stretch of the quinoxalinone moiety appears in the expected region for cyclic amides, while the aromatic carbon-carbon stretching vibrations confirm the presence of the benzene and quinoxaline ring systems [13]. The methoxy group exhibits characteristic carbon-oxygen stretching frequencies that support structural identification [13].

Mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure [7] [36]. The molecular ion peak at mass-to-charge ratio 401.93 confirms the molecular weight, while characteristic fragment ions support the presence of the quinoxaline core and substituent groups [7]. Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the conjugated quinoxaline chromophore system [34] [36].

Physical PropertyValueSource
Melting Point (°C)69 (free base) [30] [40]
Boiling Point (°C at pressure)202 at 0.01 Torr (free base) [30] [40]
Density (g/cm³)1.11 ± 0.1 (predicted) [27]
Solubility in DMSO (mg/mL)>10 [26]
Solubility in WaterInsoluble [25] [26]
Storage Temperature (°C)2-8 [25] [26]
StabilityStable for ≥2 years at +4°C [25]
AppearanceWhite to off-white fine powder [1] [7]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.1870048 g/mol

Monoisotopic Mass

401.1870048 g/mol

Heavy Atom Count

28

UNII

OSH993362T

Related CAS

23465-76-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Caroverine hydrochloride

Dates

Last modified: 08-15-2023

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